2-methyl-1-(4-propoxybenzyl)-1H-benzo[d]imidazole
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Overview
Description
2-methyl-1-(4-propoxybenzyl)-1H-benzo[d]imidazole is a benzimidazole derivative Benzimidazoles are heterocyclic compounds known for their broad spectrum of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-(4-propoxybenzyl)-1H-benzo[d]imidazole typically involves the reaction of 2-methyl-1H-benzo[d]imidazole with 4-propoxybenzyl halides in the presence of a strong base. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from 60°C to 100°C .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-(4-propoxybenzyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
2-methyl-1-(4-propoxybenzyl)-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-methyl-1-(4-propoxybenzyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity. For example, it may inhibit certain enzymes involved in cell cycle regulation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-methyl-1H-benzo[d]imidazole: The parent compound, which lacks the 4-propoxybenzyl group.
4-propoxybenzyl-1H-benzo[d]imidazole: Similar structure but without the methyl group at the 2-position.
Uniqueness
2-methyl-1-(4-propoxybenzyl)-1H-benzo[d]imidazole is unique due to the presence of both the 2-methyl and 4-propoxybenzyl groups. These groups contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-methyl-1-[(4-propoxyphenyl)methyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-3-12-21-16-10-8-15(9-11-16)13-20-14(2)19-17-6-4-5-7-18(17)20/h4-11H,3,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTDSAYBPNFSLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CN2C(=NC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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